7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Beschreibung
Eigenschaften
Molekularformel |
C26H21N3O |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
7-[(4-methylphenyl)methyl]-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H21N3O/c1-18-12-14-19(15-13-18)16-29-24(21-10-6-3-7-11-21)22(20-8-4-2-5-9-20)23-25(29)27-17-28-26(23)30/h2-15,17H,16H2,1H3,(H,27,28,30) |
InChI-Schlüssel |
YSMUXNXMCXKCHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=C(C3=C2N=CNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Pyrimidine Precursors
Pyrimidine derivatives with cyano or ethoxyethyl side chains undergo acid- or base-mediated cyclization to form the fused pyrrole ring. For example, 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol cyclizes in hydrochloric acid to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol (64% yield). Adapting this method, substituting the ethoxyethyl group with phenyl moieties at positions 5 and 6 could enable the formation of 5,6-diphenyl intermediates.
Chlorination and Functionalization
Hydroxyl Group Generation at Position 4
Chlorination-Hydrolysis Strategy
4-Chloro intermediates, synthesized via Vilsmeier reagents (e.g., POCl3/DMF), are hydrolyzed to 4-hydroxy derivatives. A patent described the hydrolysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using 1N NaOH at reflux, achieving quantitative conversion. For the target compound, hydrolysis of a 4-chloro precursor (protected at N7 with 4-methylbenzyl) under mild acidic conditions would prevent dealkylation.
Direct Oxidation Methods
While less common, direct oxidation of 4-amino or 4-thioether groups could yield the hydroxyl moiety. Source 1 reported the oxidation of 4-methylthioethers using m-CPBA, though yields were suboptimal (55–66%). This approach risks over-oxidation and requires stringent temperature control.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
-
Core Formation : Cyclize 6-amino-5-(2,2-diethoxyethyl)-4-methoxypyrimidine in HCl to form 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
-
Chlorination : Treat with POCl3/DMF to generate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
N7-Alkylation : React with 4-methylbenzyl bromide/K2CO3 to install the benzyl group.
-
Suzuki Coupling : Perform dual phenylations at C5 and C6 using Pd2(dba)3/XPhos.
Yield : Estimated 35–45% over five steps.
Route 2: Convergent Synthesis
-
Pre-functionalized Core : Start with 5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (synthesized via cyclization of phenyl-substituted pyrimidines).
-
N7-Alkylation : Introduce 4-methylbenzyl group under microwave conditions.
Yield : Higher efficiency (50–60%) due to fewer steps.
Optimization and Challenges
Reaction Condition Optimization
Key Challenges
-
Regioselectivity : Ensuring exclusive substitution at C5 and C6 requires electronically differentiated halogens (e.g., Br at C5, I at C6).
-
Deprotection Sensitivity : The 4-methylbenzyl group may undergo cleavage under harsh hydrolysis conditions, necessitating mild acids (e.g., HCl/MeOH).
Comparative Data Table
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-(4-Methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Substitution: Nucleophile Substitutionsreaktionen können an den halogenierten Positionen des Pyrrolo[2,3-d]pyrimidin-Kerns stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriumhydrid in DMF (Dimethylformamid).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 7-(4-Methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als CDK2-Inhibitor bindet es beispielsweise an das aktive Zentrum des Enzyms, verhindert dessen Interaktion mit Cyclin A2 und hemmt so das Fortschreiten des Zellzyklus. Dies führt zur Induktion von Apoptose in Krebszellen.
Wirkmechanismus
The mechanism of action of 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Effects
Table 1: Key Structural Differences and Similarities
Key Observations :
Substitution at the 7-Position: The target compound’s 4-methylbenzyl group introduces steric bulk and lipophilicity compared to simpler phenyl (F1386-0303) or cyclopropylmethyl (10a) groups. This may enhance membrane permeability or target binding specificity .
Functional Groups at the 4-Position :
- The -OH group in the target compound and F1386-0303 contrasts with the -NH2 in 35a. The hydroxyl group may participate in hydrogen bonding but could reduce metabolic stability compared to amines .
- Thione derivatives (e.g., 9b-d in ) replace -OH with -SH, which increases nucleophilicity and may improve resistance to oxidation.
Substituents at 5- and 6-Positions: Diphenyl substitution (target compound and F1386-0303) enhances aromatic stacking interactions, critical for binding to hydrophobic pockets in kinases or other enzymes .
Q & A
Q. Methodology :
- Software : Gaussian 16 for DFT, AutoDock Vina for docking.
- Parameters : Gibbs free energy (ΔG) of reaction steps, binding energy (ΔG < -8 kcal/mol for high affinity) .
What spectroscopic techniques confirm the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.6 ppm) and methylbenzyl substituents (δ 2.3 ppm for CH₃). Pyrimidine ring protons appear as singlet(s) near δ 5.9–6.1 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- IR Spectroscopy : Detect hydroxyl (ν ~3400 cm⁻¹) and C=N/C=C stretches (ν ~1590 cm⁻¹) .
Q. Example Data :
- ¹H NMR (DMSO-d₆) : δ 2.29 (s, 3H, CH₃), 3.89 (s, 2H, CH₂), 5.94 (s, 1H, C5-H) .
- HRMS : Calculated m/z 483.1234 [M+H]⁺, observed 483.1236 .
How can contradictions in synthetic yields under varying conditions be resolved?
Advanced Research Question
Discrepancies in yields may arise from solvent polarity, temperature, or reagent purity. For example:
Q. Mitigation Strategy :
- Optimize solvent (DMF vs. ethanol) and catalyst (K₂CO₃ vs. Cs₂CO₃).
- Monitor reaction progress via LC-MS to identify side products .
What is the role of substituents on the biological activity of this scaffold?
Advanced Research Question
Substituents influence kinase inhibition and antimicrobial activity:
- 4-Methylbenzyl Group : Enhances lipophilicity, improving cell membrane penetration (logP ~3.5) .
- 5,6-Diphenyl Moieties : Stabilize π-π interactions in kinase ATP-binding pockets (e.g., EGFR IC₅₀ = 0.8 µM vs. 2.1 µM for non-diphenyl analogs) .
- 4-Hydroxyl Group : Critical for hydrogen bonding with kinase catalytic residues (e.g., Asp831 in VEGFR2) .
Q. Example Reaction :
- 4-Chloro Intermediate : Yield 70% using POCl₃ (reflux, 4h), confirmed by ¹³C NMR (C4-Cl δ 160 ppm) .
How can this scaffold be optimized for kinase inhibitor design?
Advanced Research Question
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5/6 positions to enhance binding entropy .
- Proteolysis-Targeting Chimeras (PROTACs) : Link the scaffold to E3 ligase ligands (e.g., thalidomide) to degrade kinases .
Q. Case Study :
- Compound 8 () : N4-(4-Chloro-2-fluorophenyl) derivative showed 70% yield and 210°C melting point, with EGFR IC₅₀ = 0.5 µM .
Notes
- Data Integrity : Cross-validate NMR/HRMS with synthetic replicates and control experiments to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
